

Introduction: The Quinoline Scaffold and the Strategic Role of Bromine

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Compound of Interest

Compound Name: **8-Bromoquinolin-4(1H)-one**

Cat. No.: **B1280202**

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The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged structure" in medicinal chemistry. Its rigid framework and versatile electronic properties make it a cornerstone for developing therapeutic agents across a spectrum of diseases.^[1] The introduction of a bromine atom onto this scaffold is a deliberate and strategic modification. Bromine, being a large, lipophilic, and highly electronegative halogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, form critical halogen bonds with biological targets, and alter metabolic stability, thereby modulating the compound's overall biological activity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. We will explore how the position, number, and interplay of bromine atoms with other functional groups dictate the therapeutic potential of these compounds, supported by comparative experimental data and detailed protocols.

Part 1: Anticancer Activity - Decoding the Cytotoxic Potential

Bromoquinolines have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on their substitution patterns. The strategic placement of bromine, often in concert with other functional groups, can lead to potent cytotoxic effects against various cancer cell lines.

Key SAR Insights for Anticancer Bromoquinolines

- The C-8 Hydroxyl Group is Crucial: A recurring theme in the SAR of anticancer quinolines is the importance of a hydroxyl group at the C-8 position. This functional group significantly enhances the antiproliferative potential of the quinoline core.[2][3]
- Number and Position of Bromine Atoms: The degree and location of bromination directly impact cytotoxicity.
 - Dibromination > Monobromination: For 8-hydroxyquinolines, dibromination at the C-5 and C-7 positions results in significantly higher potency compared to monobromination. For instance, 5,7-dibromo-8-hydroxyquinoline shows greater activity than 7-bromo-8-hydroxyquinoline.[4]
 - Multi-bromination: Highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, have demonstrated significant inhibitory effects against cancer cell lines.[5]
- Synergy with Other Electron-Withdrawing Groups: The anticancer effect of bromine is amplified when combined with other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN).
 - The introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline transforms an inactive precursor into a compound with remarkable inhibitory activity against C6, HT29, and HeLa cancer cells.[5]
 - Similarly, the presence of cyano groups, as in 5,7-dicyano-8-hydroxyquinoline, leads to very potent compounds, suggesting a synergistic effect of electron-withdrawing substituents at these positions.[4]
- Mechanism of Action: Several active bromoquinoline derivatives exert their anticancer effects by inducing apoptosis and inhibiting key cellular enzymes.[5] Notably, compounds like 5,7-dibromo-8-hydroxyquinoline have been identified as novel inhibitors of Topoisomerase I, an enzyme critical for DNA replication and repair.[2][5]

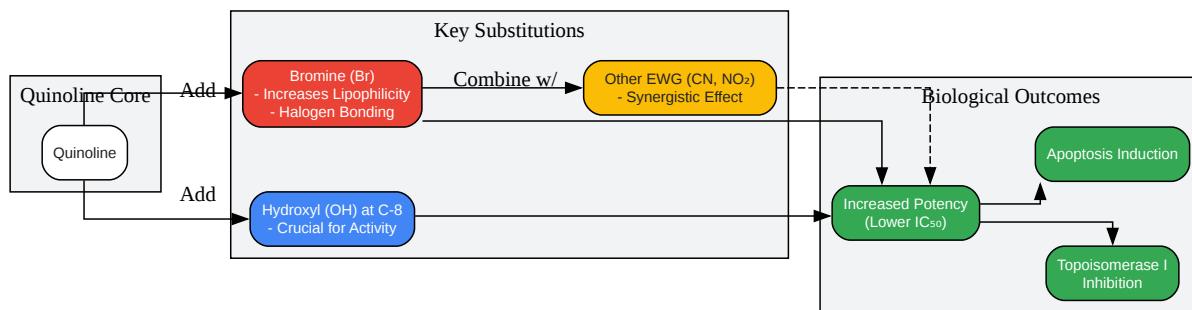
Comparative Performance Data

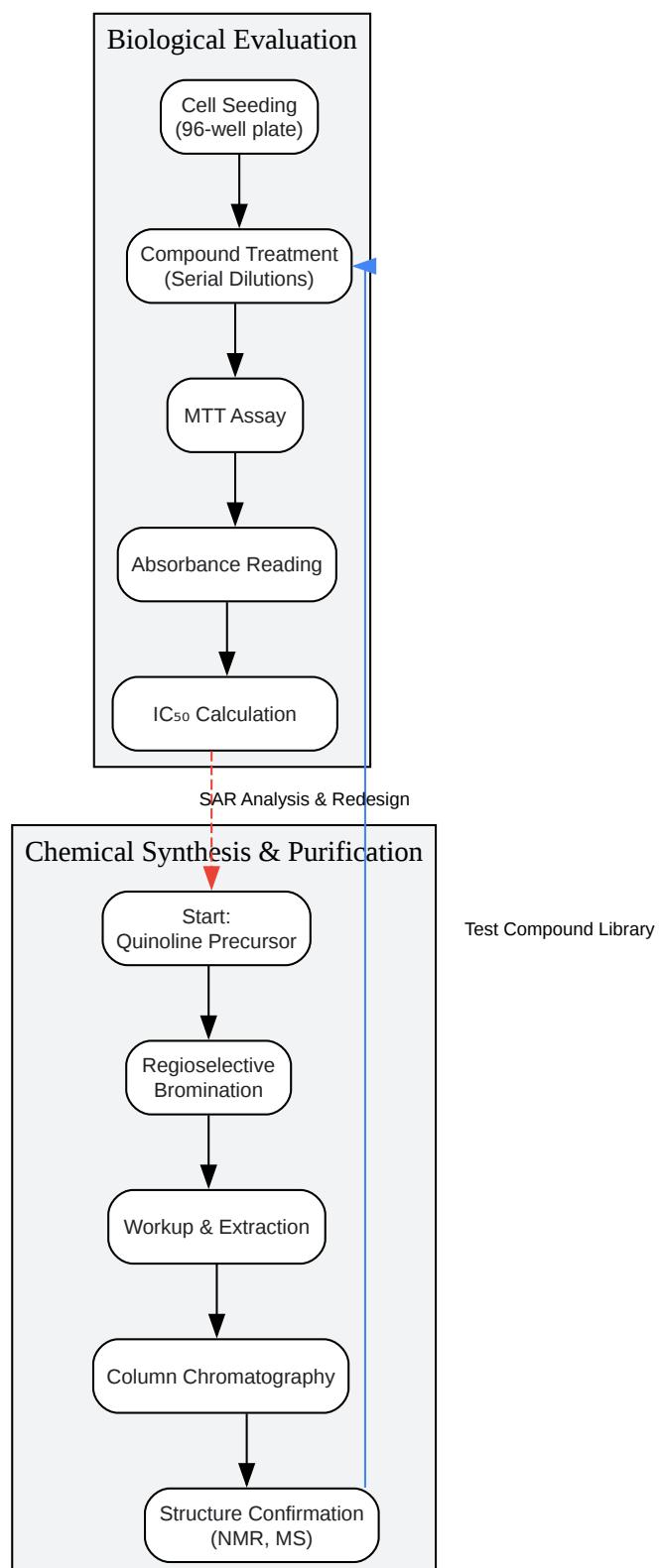
The following table summarizes the antiproliferative activity (IC₅₀ values) of various substituted quinoline derivatives against common cancer cell lines, illustrating the key SAR principles.

Compound ID	Structure	C6 (Rat Glioma) IC ₅₀ (µg/mL)	HeLa (Human Cervical) IC ₅₀ (µg/mL)	HT29 (Human Colon) IC ₅₀ (µg/mL)	Reference
1	8-Hydroxyquinoline	>50	>50	>50	[4]
2	5,7-Dibromo-8-hydroxyquinoline	7.9	6.7	10.2	[2]
3	7-Bromo-8-hydroxyquinoline	25.6	18.9	22.4	[2]
4	5,7-Dicyano-8-hydroxyquinoline	6.8	7.2	8.5	[2]
5	5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline	9.6	5.45	6.8	[5]
6	6,8-Dibromo-5-nitroquinoline	50.0 µM	24.1 µM	26.2 µM	[5]

Note: The data highlights that the unsubstituted 8-hydroxyquinoline is largely inactive, while the introduction of bromo and cyano groups significantly enhances cytotoxicity.[4]

Visualizing the SAR for Anticancer Activity



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